21-Dehydro Flumethasone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

21-Dehydro Flumethasone is a biochemical used for proteomics research . It is a variant of Flumethasone, a corticosteroid used to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

Molecular Structure Analysis

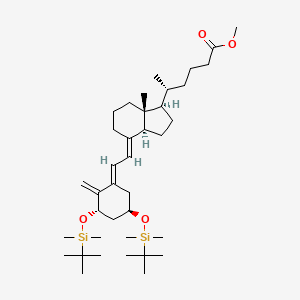

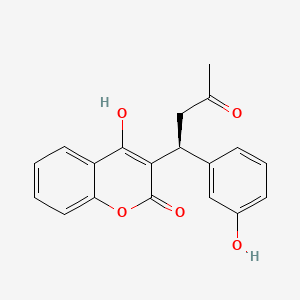

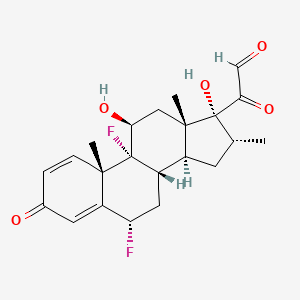

The molecular formula of 21-Dehydro Flumethasone is C22H26F2O5 . It has a molecular weight of 408.4 g/mol . The IUPAC name is 2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde .Physical And Chemical Properties Analysis

21-Dehydro Flumethasone has a molecular weight of 408.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 7 . It also has a Rotatable Bond Count of 2 .Applications De Recherche Scientifique

Pharmaceutical Analysis

21-Dehydro Flumethasone is used in pharmaceutical analysis. For instance, it has been used in the simultaneous analysis of Flumethasone Pivalate and Clioquinol in their combinations in ear drop formulations or in the presence of phenoxyethanol preservative in their cream formulations . Two novel separation methods have been presented for this purpose, including an innovative thin-layer chromatographic (TLC) method .

Proteomics Research

21-Dehydro Flumethasone is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The compound can be used to study protein interactions, modifications, and localization.

Cancer Treatment

Flumethasone, a closely related compound to 21-Dehydro Flumethasone, has been found to enhance the efficacy of chemotherapeutic drugs in lung cancer by inhibiting the Nrf2 signaling pathway . Although the study was conducted on Flumethasone, it suggests potential applications for 21-Dehydro Flumethasone in cancer treatment.

Biochemical Research

21-Dehydro Flumethasone is used in biochemical research . It can be used to study various biochemical processes, including enzyme reactions, metabolic pathways, and cellular functions.

Drug Development

21-Dehydro Flumethasone can be used in drug development. Its properties and effects can be studied to develop new drugs or improve existing ones. For example, its use in combination with other compounds in ear drop and cream formulations suggests potential applications in the development of new pharmaceutical products .

Chemical Analysis

21-Dehydro Flumethasone can be used in chemical analysis. Its properties can be studied using various analytical techniques, such as thin-layer chromatography and ultra-high-performance liquid chromatography .

Mécanisme D'action

Target of Action

The primary target of 21-Dehydro Flumethasone, also known as Flumethasone, is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation.

Mode of Action

21-Dehydro Flumethasone acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it forms a complex that translocates to the nucleus. This complex then binds to specific DNA sequences, leading to a variety of genetic activations and repressions .

Pharmacokinetics

It is known that the anti-inflammatory action of flumethasone, as a privalate salt, is concentrated at the site of application . This local effect results in a prompt decrease in inflammation, exudation, and itching .

Result of Action

The binding of 21-Dehydro Flumethasone to the glucocorticoid receptor and the subsequent genetic activations and repressions result in a decrease in inflammation, exudation, and itching . This makes it effective in the treatment of various skin conditions, including contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

Safety and Hazards

Propriétés

IUPAC Name |

2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,10-11,13-14,16-17,27,29H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUKXLYAUACFTB-GQKYHHCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/no-structure.png)

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)